molecular formula C13H18N2O2 B2488275 1-N-Cbz-3-(methylaminomethyl)azetidine CAS No. 1824267-06-2

1-N-Cbz-3-(methylaminomethyl)azetidine

Cat. No.: B2488275
CAS No.: 1824267-06-2
M. Wt: 234.299
InChI Key: KKHWCQYKDLBRBJ-UHFFFAOYSA-N
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Description

1-N-Cbz-3-(methylaminomethyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a benzyl carbamate (Cbz) group and a methylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Carbamate Group: The benzyl carbamate group is introduced via a reaction with benzyl chloroformate.

    Addition of the Methylaminomethyl Group: The methylaminomethyl group is added through a nucleophilic substitution reaction involving methylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-N-Cbz-3-(methylaminomethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methylaminomethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methylamine, benzyl chloroformate.

Major Products:

    Oxidation Products: Oxidized derivatives of the azetidine ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1-N-Cbz-3-(methylaminomethyl)azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N-Cbz-3-(methylaminomethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function and signaling pathways.

    Alteration of Cellular Processes: Affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

    1-N-Cbz-3-(aminomethyl)azetidine: Similar structure but lacks the methyl group.

    1-N-Cbz-3-(ethylaminomethyl)azetidine: Contains an ethyl group instead of a methyl group.

    1-N-Cbz-3-(propylaminomethyl)azetidine: Contains a propyl group instead of a methyl group.

Uniqueness: 1-N-Cbz-3-(methylaminomethyl)azetidine is unique due to the presence of the methylaminomethyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

benzyl 3-(methylaminomethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-12-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHWCQYKDLBRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824267-06-2
Record name benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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